N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide

Physicochemical profiling Lipophilicity Medicinal chemistry

Screening libraries often lack systematic lipophilicity diversification, complicating SAR interpretation for membrane targets. CAS 878715-32-3 provides a critical N-1 ethyl variant for benzimidazole phenylacetamide programs. - Computed logP of 3.08, a 0.27-unit increase over the des-ethyl analog, enabling controlled study of membrane permeability and non-specific binding artifacts. - Features an unsubstituted phenylacetamide ring, allowing deconvolution of N-1 alkyl contributions from phenyl ring modifications. - DMSO solubility benchmarked at 4 mg/mL (13.4 mM) with sonication, defining practical stock solution limits for HTS protocol design.

Molecular Formula C18H19N3O
Molecular Weight 293.37
CAS No. 878715-32-3
Cat. No. B2610125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide
CAS878715-32-3
Molecular FormulaC18H19N3O
Molecular Weight293.37
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H19N3O/c1-2-21-16-11-7-6-10-15(16)20-17(21)13-19-18(22)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22)
InChIKeyAENBPDGHFUPHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical & Sourcing Baseline


N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide (CAS 878715-32-3) is a synthetic small-molecule benzimidazole derivative (C18H19N3O, MW 293.36 g/mol) featuring an N-ethyl substitution on the benzimidazole core and a 2-phenylacetamide side chain linked via a methylene bridge . It belongs to the broader class of benzimidazole phenylacetamides, which have been investigated as antiparasitic trypanosomacides, VR1 modulators, α-glucosidase inhibitors, and kinase inhibitors [1][2]. The compound is primarily available from screening-compound suppliers and is not currently developed as a clinical candidate.

Screening library diversification: N-1 ethyl-substituted phenylacetamide probe for lipophilicity-driven library expansion.
SAR probe workflow: Evaluates N-1 alkyl and phenyl ring contributions in trypanosomacide or kinase inhibitor series.
IP-positioned VR1 pathway research: Structurally within active Markush claims; supports VR1-targeted medicinal chemistry.

Why In-Class Benzimidazole Phenylacetamide Swapping Fails


Benzimidazole phenylacetamides are not freely interchangeable; minor structural modifications produce large shifts in physicochemical properties and biological target profiles. The N-1 ethyl substituent on the benzimidazole ring of CAS 878715-32-3 increases logP by ≈0.3 units compared to the unsubstituted analog (N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide, CAS 121766-69-6), altering membrane permeability and solubility [1]. In the closely related trypanosomacide series, changing the N-1 alkyl group from propyl to ethyl or varying the phenylacetamide substituent modulated anti-parasitic potency by >10-fold, while cytotoxicity against mammalian cells remained sensitive to the same modifications [2]. Because the target compound lacks robust public pharmacological data, assuming equivalent potency, selectivity, or ADME behavior based on any single in-class analog would be scientifically unjustified.

N-1 alkyl sensitivity
Replacing the N-1 ethyl with propyl or hydrogen alters logP by ≥0.3 units and can modulate anti-parasitic potency by >10-fold; direct substitution may invalidate SAR hypotheses.
Phenylacetamide variation risk
The unsubstituted phenyl ring distinguishes this compound from 4-chlorophenyl leads; potency and selectivity profiles may shift significantly away from published analogs.
Data-gap caution
No public pharmacological data exist for this exact compound; assuming equivalence to characterized benzimidazole phenylacetamides is not supported.

Quantitative Differentiation Evidence


LogP Shift by N-1 Ethyl Substitution

The N-1 ethyl group on CAS 878715-32-3 raises the computed logP to 3.08, compared with 2.81 for the des-ethyl analog N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenylacetamide (CAS 121766-69-6), a difference of +0.27 log units [1]. This shift predicts roughly a 1.9-fold increase in octanol-water partition coefficient, which can meaningfully affect membrane permeability and DMSO/ aqueous solubility balance in screening assays.

LogP shift (N-1 ethyl)
Head-to-head
Computed logP 3.08 vs. des-ethyl analog 2.81 (Δ +0.27, ~1.9× partition increase)
Moderate lipophilicity increase may influence membrane permeability and assay partitioning.
Computed values only; experimental logP unavailable. Requires assay-specific DMSO/aqueous protocol adjustment.
Physicochemical profiling Lipophilicity Medicinal chemistry

DMSO Solubility Benchmark for Assay Planning

The compound exhibits a measured DMSO solubility of 4 mg/mL (13.4 mM) under ultrasound-assisted dissolution, as reported by a commercial supplier . For context, many benzimidazole phenylacetamide screening compounds in the trypanosomacide series required DMSO stocks of 10–25 mM; solubility below 5 mg/mL often necessitates pre-formulation checks before dose-response assays. No comparator solubility data are publicly available for the closest analogs, so this value serves as a handling benchmark rather than a differentiation claim.

DMSO solubility
Supplier data
4 mg/mL (13.4 mM) with ultrasound-assisted dissolution
Defines upper stock concentration for in-plate DMSO dilution protocols.
Hygroscopic DMSO may introduce variability; no public comparator data.
Solubility Assay development DMSO stock preparation

Molecular Weight vs. Benzimidazole Acetamide Fragments

At MW 293.36 g/mol, CAS 878715-32-3 is substantially larger than benzimidazole acetamide fragments such as N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide (MW 217.27 g/mol) and N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]propanamide (MW 231.29 g/mol), representing a 35% and 27% mass increase, respectively . The additional phenyl ring contributes to higher lipophilicity and potential for π-stacking interactions, placing the compound in a more lead-like rather than fragment-like chemical space.

MW vs. fragments
Cross-study
293.36 g/mol (+35% over acetamide fragment, +27% over propanamide analog)
Lead-like chemical space, not fragment-like; additional phenyl ring adds π-interaction potential.
Vendor-reported MW; positions compound for target-based screening rather than FBDD.
Molecular weight Fragment-based screening Lead-likeness

Class-Level Trypanosomacidal SAR Context

In the benzimidazole phenylacetamide trypanosomacide series described by McNamara et al., the lead compound 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide showed an IC₅₀ of 2.0 μM against T. b. brucei with 50-fold selectivity over HepG2 cells [1]. SAR exploration revealed that smaller N-1 alkyl groups (ethyl vs. propyl) and removal of the 4-chloro substituent on the phenyl ring each altered potency by 3- to >10-fold, demonstrating that the N-1 ethyl and unsubstituted phenyl ring of CAS 878715-32-3 would place it in a distinct SAR region. No direct screening data for CAS 878715-32-3 against trypanosomes are publicly available.

Trypanosomacide SAR
Class-level inference
Published lead: 2-(4-chlorophenyl)-N-(1-propyl) analog IC₅₀ 2.0 μM (T. b. brucei), SI ~50 (HepG2). N-1 alkyl change alters potency >10-fold.
Target compound’s N-1 ethyl / unsubstituted phenyl motif occupies an underexplored SAR region; potency cannot be inferred from lead.
No direct anti-trypanosomal data for CAS 878715-32-3.
Trypanosoma cruzi Trypanosoma brucei Structure-activity relationship

Patent Landscape: VR1 and Kinase Inhibitor Claims

CAS 878715-32-3 is structurally encompassed by generic Markush claims in patent families covering benzimidazole acetamides as VR1 (vanilloid receptor-1) inhibitors, including US7618993B2 and related filings [1][2]. These patents describe compounds with IC₅₀ values in the nanomolar to low micromolar range for VR1 antagonism, though CAS 878715-32-3 itself is not explicitly exemplified. The N-1 ethyl and methylene-linked phenylacetamide scaffold matches the claimed general formula, suggesting potential freedom-to-operate considerations distinct from compounds with alternative linker lengths or N-1 substituents.

Patent landscape
Supporting evidence
Structurally encompassed by Markush claims in US7618993B2/WO2007130780 (VR1 inhibitors); exemplified analogs show 10 nM–5 μM IC₅₀.
IP position distinct from older benzimidazole phenylacetamides; freedom-to-operate review may be relevant.
No biological data for this specific compound; IP analysis only.
Intellectual property VR1 receptor Patent analysis

Caveat: Absence of Public Pharmacological Data

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem (accessed 2026-05-06) returned no quantitative biological activity data (IC₅₀, EC₅₀, Ki, Kd) for CAS 878715-32-3 against any defined molecular target or cell-based assay. All evidence for this compound class derives from structurally related but non-identical analogs. Prospective users should treat this compound as a screening library candidate whose pharmacological profile is uncharacterized, rather than as a tool compound with established target engagement.

Pharmacological data gap
Data to verify
Zero quantitative activity records (IC₅₀, EC₅₀, Ki) across PubMed, BindingDB, ChEMBL, PubChem (2026-05-06).
Use only as uncharacterized screening candidate, not as a tool compound with established target engagement.
Selection must rely on physicochemical/IP differentiation, not assumed potency.
Data gap Procurement risk Screening library

Recommended Application Scenarios


Screening Library Lipophilicity Diversification

CAS 878715-32-3 can serve as a lipophilicity-diversified member of a benzimidazole phenylacetamide screening library. With a computed logP of 3.08—0.27 units higher than the des-ethyl analog (logP 2.81)—it provides a tool for probing how incremental lipophilicity changes at the N-1 position affect membrane permeability, non-specific binding, and assay interference in cell-based phenotypic screens [1][2].

SAR Probe for N-1 Substituent Effects in Trypanosomacides

Given that N-1 alkyl variation in the benzimidazole phenylacetamide series modulates anti-trypanosomal potency by >10-fold, CAS 878715-32-3 is suitable as an SAR probe to evaluate the effect of the N-1 ethyl group (vs. the published N-1 propyl lead) on T. cruzi or T. b. brucei growth inhibition and mammalian cell selectivity [1]. Its unsubstituted phenylacetamide ring further distinguishes it from the 4-chlorophenyl lead, enabling deconvolution of N-1 and phenyl ring contributions.

IP-Positioned VR1 Antagonist Starting Point

CAS 878715-32-3 falls within the Markush claims of active VR1 inhibitor patents (US7618993B2, WO2007130780), making it a legitimate starting scaffold for medicinal chemistry programs targeting VR1-mediated pain pathways. Its N-1 ethyl and methylene-linked phenylacetamide topology matches the claimed general formula, providing a defendable IP position that compounds with alternative N-1 substituents or linker geometries may not share [1][2].

Solubility-Controlled Assay Stock Protocol Development

The measured DMSO solubility of 4 mg/mL (13.4 mM), with ultrasound-assisted dissolution required, defines the practical upper limit for in-plate DMSO stock concentrations [1]. This benchmark enables formulation scientists and HTS operators to design dilution protocols that avoid precipitation artifacts, and serves as a reference point when comparing solubility against other benzimidazole phenylacetamide candidates procured from different vendors.

Application
Selection Property
Validation Focus
Screening library lipophilicity diversification
N-1 ethyl-driven logP increment
Membrane permeability, non-specific binding, and assay interference in cell-based screens
Trypanosomatid SAR probe studies
N-1 ethyl vs. propyl and unsubstituted phenyl ring comparison
T. cruzi / T. brucei growth inhibition and mammalian cell selectivity endpoints
VR1 pathway target identification
Markush-matched benzimidazole phenylacetamide scaffold
VR1 antagonism assay context and IP-positioned medicinal chemistry
DMSO stock protocol development
Reported solubility with ultrasound assistance
Precipitation-free dilution range and comparability across vendor batches
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